Product packaging for Dibenzyl azodicarboxylate(Cat. No.:)

Dibenzyl azodicarboxylate

Cat. No.: B7799850
M. Wt: 298.29 g/mol
InChI Key: IRJKSAIGIYODAN-ISLYRVAYSA-N
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Description

Dibenzyl Azodicarboxylate (CAS 2449-05-0) is a versatile electrophilic reagent prized for its critical role in advancing modern organic synthesis. Its distinct chemical structure allows it to participate efficiently in a wide range of transformations, enabling the construction of complex carbon frameworks and the introduction of specific functional groups with greater control . A key application of this reagent is in Mitsunobu-type reactions, where it facilitates the condensation of alcohols with various nucleophiles for the synthesis of esters and ethers . Furthermore, it serves as a powerful electrophilic aminating agent, allowing for the direct formation of valuable carbon-nitrogen bonds in processes such as the enantioselective synthesis of α-aminoketone derivatives and C-glycosyl α-amino acids, which are vital intermediates in pharmaceutical research . The utility of this compound extends to Diels-Alder reactions, where it acts as a dienophile to form cyclic compounds, and it can also function as an oxidizing agent in the dehydrogenation of alcohols and amines . This multifaceted reactivity makes it an indispensable tool for innovation in diverse fields, including the development of novel compounds, fine chemicals, and advanced materials . Researchers can rely on this reagent for reproducible and efficient results in exploring new reaction mechanisms and generating intricate molecular architectures, including chiral molecules with high enantioselectivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O4 B7799850 Dibenzyl azodicarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (NE)-N-phenylmethoxycarbonyliminocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C16H14N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJKSAIGIYODAN-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/N=N/C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
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CAS No.

2449-05-0
Record name Dibenzyl azodicarboxylate
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Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
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Record name Dibenzyl azodicarboxylate
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Record name DIBENZYL AZODICARBOXYLATE
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Synthetic Methodologies for Dibenzyl Azodicarboxylate

Classical Oxidation Routes

Bromine and Pyridine (B92270) Oxidation of Hydrazo Precursors

A long-standing and reliable method for the preparation of dibenzyl azodicarboxylate involves the oxidation of the corresponding hydrazo precursor using a combination of bromine and pyridine. This method is noted for its ability to produce DBAD in high purity, typically between 80-93%, directly from the reaction mixture, which can simplify the purification process. In this reaction, bromine acts as the oxidant, while pyridine serves as a base and a coordinating agent, which helps to stabilize intermediates formed during the oxidation process.

N-Bromosuccinimide (NBS) Mediated Oxidation from Hydrazine (B178648) Dicarboxylate Intermediates

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, known for its role as a brominating and oxidizing agent. organic-chemistry.org In the context of DBAD synthesis, NBS is employed to oxidize hydrazine dicarboxylate intermediates. This approach has been shown to be highly effective, with reports of achieving a 98% yield. The reaction is considered scalable and produces a solid product that is stable for storage. The mechanism is believed to proceed through radical intermediates, with succinimide (B58015) being the primary byproduct.

Modern and Efficient Preparative Methods

[Bis(acetoxy)iodo]benzene (PIDA) Oxidation in Dichloromethane (B109758)

A highly efficient and modern approach to the synthesis of this compound utilizes [Bis(acetoxy)iodo]benzene, also known as Phenyliodine(III) diacetate (PIDA), as the oxidizing agent. When conducted in dichloromethane at room temperature (20°C), this method can achieve a remarkable 97% yield of DBAD in as little as 30 minutes. PIDA is a hypervalent iodine reagent that has found broad application in organic synthesis. mdpi.com Its effectiveness in this transformation highlights the trend towards the use of milder and more selective oxidizing agents in contemporary organic chemistry.

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This has led to the exploration of "green" alternatives for the synthesis of DBAD.

A notable green chemistry approach involves the use of Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) for the aerobic oxidation of hydrazide derivatives. nih.gov Bobbitt's salt is a stable, metal-free, and recyclable oxoammonium reagent that can be prepared on a large scale in aqueous media. nih.govorgsyn.org The oxidation reactions using Bobbitt's salt are often colorimetric, with the vibrant yellow color of the salt fading as the reaction progresses. nih.gov This provides a simple visual cue for monitoring the reaction's progress. The spent oxidant can be regenerated, adding to the method's sustainability. nih.gov Computational studies suggest that the oxidation proceeds via a polar hydride transfer mechanism. nih.gov

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

MethodOxidizing Agent(s)SolventReaction TimeYield (%)Purity (%)Ref.
Bromine and Pyridine OxidationBromine, PyridineNot SpecifiedNot SpecifiedNot Specified80-93
NBS Mediated OxidationN-BromosuccinimideNot SpecifiedNot Specified98Not Specified
PIDA Oxidation[Bis(acetoxy)iodo]benzeneDichloromethane30 minutes97Not Specified
Aerobic OxidationBobbitt's SaltNot Specified< 75 minutesNot SpecifiedNot Specified nih.gov

Reaction Mechanisms Involving Dibenzyl Azodicarboxylate

Electrophilic Nature and Nucleophilic Interactions

The fundamental reactivity of dibenzyl azodicarboxylate is rooted in its electrophilic character. The electron-withdrawing nature of the adjacent benzyloxycarbonyl groups renders the nitrogen atoms of the diazene (B1210634) bond electron-deficient and thus susceptible to attack by nucleophiles. This property is the cornerstone of its utility in numerous chemical transformations.

The electrophilicity of DBAD is a direct consequence of the diazene (–N=N–) functional group being substituted with two electron-withdrawing benzyloxycarbonyl groups (–C(=O)OCH₂C₆H₅). These groups exert a strong negative inductive (-I) and resonance (-M) effect, which polarizes the N=N double bond and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This polarization significantly reduces the electron density on the nitrogen atoms, making them highly electrophilic.

Consequently, DBAD readily reacts with a variety of nucleophiles, including phosphines, which is the initial step in the Mitsunobu reaction. The electrophilic nature of azodicarboxylates like DBAD enables them to act as key reagents in reactions beyond the Mitsunobu, such as in electrophilic aminations and as dienophiles in cycloaddition reactions. researchgate.net

Mechanistic Pathways in Mitsunobu Reactions

The Mitsunobu reaction is a cornerstone of synthetic organic chemistry that facilitates the conversion of a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. chemistrylearner.comresearchgate.net this compound is frequently used as a key reagent in this process, alongside a phosphine, typically triphenylphosphine (B44618). The reaction proceeds through a complex but well-elucidated series of intermediates.

The sequence begins with the nucleophilic attack of a triarylphosphine, such as triphenylphosphine (PPh₃), on one of the electrophilic nitrogen atoms of this compound. This initial step forms a zwitterionic adduct. byjus.com The alcohol then adds to this adduct, leading to the formation of an alkoxyphosphonium salt. This salt is a crucial intermediate where the hydroxyl group of the alcohol has been converted into a good leaving group. The final step involves the Sₙ2 attack by the conjugate base of the acidic component (the pronucleophile) on the carbon atom bearing the activated oxygen. This backside attack displaces the triphenylphosphine oxide and results in the desired product with inverted stereochemistry. chem-station.comorganic-chemistry.org

The first step of the Mitsunobu reaction is the rapid nucleophilic addition of triphenylphosphine to this compound. wikipedia.org This addition generates a highly reactive, zwitterionic intermediate known as a betaine (B1666868) or, more specifically, a Morrison-Brunn-Huisgen intermediate. nih.gov This betaine possesses both a positively charged phosphonium (B103445) center and a negatively charged nitrogen center.

This zwitterion is a strong base that deprotonates the acidic pronucleophile (e.g., a carboxylic acid), forming an ion pair. wikipedia.org Concurrently, it reacts with the alcohol to form an alkoxyphosphonium salt. The reactivity of the betaine intermediate is central to the entire process, as it is responsible for activating both the alcohol (by converting the hydroxyl into a good leaving group) and the pronucleophile (by deprotonation). The formation of this intermediate is a key step that initiates the cascade of events leading to the final substitution product. nih.gov

Table 1: Key Intermediates in the Mitsunobu Reaction

IntermediateStructureRole
Betaine (Zwitterion) Ph₃P⁺–N(R)–N⁻–R (R = CO₂Bn)Activates alcohol and pronucleophile
Alkoxyphosphonium Salt [Ph₃P⁺–OR'] X⁻Contains the activated leaving group
Oxyphosphonium Salt [Ph₃P⁺–O–R'] X⁻Alternative intermediate pathway

Recent advancements have led to catalytic versions of the Mitsunobu reaction, some of which employ flavin-based organocatalysts under visible light irradiation. researchgate.net These reactions proceed via a photoinduced electron transfer (PET) mechanism. In one approach, the flavin catalyst facilitates the aerobic oxidation of the dibenzyl hydrazinedicarboxylate (the reduced form of DBAD) back to DBAD, allowing the azodicarboxylate to be used in catalytic amounts. researchgate.netresearchgate.net

In this catalytic cycle, the excited state of the flavin catalyst is generated by visible light absorption. This excited flavin can then participate in electron transfer processes that ultimately regenerate the active azo-reagent from its hydrazine (B178648) byproduct, using molecular oxygen as the terminal oxidant. researchgate.net Another proposed mechanism involves the direct activation of triphenylphosphine through a photoinduced electron transfer from the flavin catalyst, which can enable an azo-reagent-free esterification process. researchgate.net These photocatalytic methods represent a more sustainable approach to the classic Mitsunobu reaction.

Mechanisms in Oxidative and Reductive Transformations

Beyond its role in substitution reactions, this compound can also function as an oxidant. The N=N double bond can act as a hydrogen acceptor, leading to its reduction to the corresponding dibenzyl hydrazinedicarboxylate.

Dialkyl azodicarboxylates are effective reagents for the oxidation of alcohols to their corresponding aldehydes and ketones. researchgate.netjst.go.jp This transformation can be catalyzed by various species, such as nitroxyl (B88944) radicals or zinc salts. nih.govthieme-connect.de In a typical mechanism, for instance one catalyzed by a nitroxyl radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the alcohol is first oxidized by the oxoammonium ion (the oxidized form of the nitroxyl radical), generating the carbonyl compound and the hydroxylamine (B1172632) form of the catalyst. The azodicarboxylate then serves as the terminal oxidant, reoxidizing the hydroxylamine back to the active oxoammonium ion and being itself reduced to dibenzyl hydrazinedicarboxylate in the process. This catalytic cycle allows for the efficient oxidation of a wide range of alcohols under mild conditions. nih.gov

Conversely, azodicarboxylates can be involved in reductive processes where they act as precursors to the reducing agent diimide (N₂H₂). The decarboxylation of a salt like dipotassium (B57713) azodicarboxylate is a known method for generating diimide. organicreactions.orgwikipedia.org Diimide is a useful reagent for the stereospecific syn-reduction of non-polar double and triple bonds. wikipedia.org In this context, the azodicarboxylate is consumed to produce the active reducing species rather than acting on a substrate itself.

Hydride-Transfer Mechanisms in Oxidation

This compound (DBAD) can function as an oxidizing agent in various reactions through hydride-transfer mechanisms. In these processes, DBAD abstracts a hydride ion (H⁻) from a suitable donor molecule, leading to the oxidation of the substrate and the reduction of DBAD to its corresponding hydrazine derivative, dibenzyl hydrazodicarboxylate. This reactivity is particularly evident in the oxidation of alcohols and other compounds with activated C-H bonds.

The efficiency of the hydride transfer is influenced by the nature of the substrate and the reaction conditions. For instance, in the oxidation of alcohols, the presence of an appropriate catalyst can facilitate the transfer of a hydride from the α-carbon of the alcohol to the azo group of DBAD. This results in the formation of a carbonyl compound (aldehyde or ketone) and the reduced hydrazine derivative.

A notable application of this mechanism is the oxidation of benzylic C-H bonds. Research has shown that in the presence of a suitable catalytic system, such as Cu₂O/Phen, alkylarenes can be directly aminated through an oxidative process involving dialkyl azodicarboxylates. rsc.org In this reaction, a benzylic C-H bond is oxidized, and the resulting intermediate is trapped by the azodicarboxylate to form a new C-N bond, yielding benzyl (B1604629) hydrazine derivatives. rsc.org

The general mechanism can be depicted as follows:

Activation of the Substrate: The C-H bond of the substrate is activated, often by a catalyst or by inherent structural features that make the hydride susceptible to abstraction.

Hydride Transfer: The activated substrate transfers a hydride ion to the electrophilic nitrogen atom of the azo group in DBAD.

Product Formation: The oxidized substrate (e.g., a carbonyl compound) is formed, along with dibenzyl hydrazodicarboxylate.

This hydride-transfer capability makes DBAD a useful reagent in various synthetic transformations where mild oxidation is required.

Generation of Hydrazine Derivatives via Reduction

The reduction of this compound leads to the formation of dibenzyl hydrazodicarboxylate, a stable hydrazine derivative. This transformation is a key step in many reactions where DBAD is employed as an oxidizing agent or as a partner in cycloaddition and other addition reactions. The reduction involves the addition of two hydrogen atoms across the N=N double bond.

Various reducing agents and methods can be employed to achieve this reduction. Common methods include catalytic hydrogenation, the use of metal hydrides, or transfer hydrogenation. For instance, transfer hydrogenation of azobenzenes to the corresponding hydrazobenzenes can be achieved using various hydrogen sources like methanol (B129727) or ethanol (B145695) in the presence of a suitable catalyst. organic-chemistry.org

The general reaction can be represented as:

DBAD + 2[H] → Dibenzyl hydrazodicarboxylate

The resulting hydrazine derivatives are valuable synthetic intermediates. The protective benzyl groups on the nitrogen atoms can be removed under specific conditions to yield the parent hydrazine or can be further functionalized. The synthesis of various substituted hydrazine derivatives often proceeds through the initial formation of a hydrazodicarboxylate, which is then elaborated. researchgate.net For example, methods have been developed for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate to produce mono- or di-substituted hydrazine derivatives. researchgate.net

Photoinduced and Radical Reaction Mechanisms

Formation of Highly Reactive Species in Photochemical Cycloadditions

This compound can participate in photochemical cycloaddition reactions, where the absorption of light energy leads to the formation of highly reactive excited-state species. These excited molecules can then react with suitable partners, such as alkenes or dienes, to form cyclic adducts.

In a typical photochemical [4+2] cycloaddition (Diels-Alder reaction), the azo compound can act as the dienophile. Upon photoexcitation, the electronic structure of DBAD is altered, making it more susceptible to reaction with a diene. This photoinduced process can offer alternative reaction pathways and selectivities compared to thermally initiated cycloadditions.

The mechanism generally involves the following steps:

Photoexcitation: DBAD absorbs a photon of appropriate energy, promoting it to an excited electronic state (singlet or triplet).

Intersystem Crossing (for triplet state reactions): The initially formed excited singlet state may undergo intersystem crossing to a more stable triplet state.

Cycloaddition: The excited DBAD molecule reacts with a diene in a concerted or stepwise manner to form the cycloadduct.

The nature of the excited state and the reaction mechanism (concerted vs. stepwise) can influence the stereochemistry of the resulting products. These photochemical methods provide a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds. An example of a related thermal reaction is the [4+2] cycloaddition of this compound with glycals. acs.org

Homolytic Cleavage of the Azo Group

While the N=N bond in azodicarboxylates is relatively stable, under certain conditions, such as high temperatures or upon irradiation with UV light, it can undergo homolytic cleavage. This process generates two nitrogen-centered radicals.

DBAD → 2 BnO₂C-N•

These radicals are highly reactive and can initiate a variety of subsequent reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from suitable donor molecules, leading to the formation of the corresponding hydrazine derivative and a new radical species from the donor.

Addition to Unsaturated Bonds: The radicals can add to double or triple bonds, initiating polymerization or leading to the formation of functionalized adducts.

Radical Combination: Two radicals can combine to form a new covalent bond.

The propensity for homolytic cleavage depends on the substituents on the azo group. Electron-withdrawing groups, such as the benzyloxycarbonyl groups in DBAD, can influence the stability of the resulting radicals and the conditions required for cleavage. This mode of reactivity is less common for azodicarboxylates compared to their role as electrophiles or dienophiles but can be relevant in certain high-energy processes.

Halogen-Atom Transfer (XAT) Processes in C-Glycosyl Radical Formation

In the context of C-glycoside synthesis, this compound has been utilized in reactions involving the formation of C-glycosyl radicals through halogen-atom transfer (XAT) processes. researchgate.net This strategy provides a powerful method for forming carbon-carbon bonds at the anomeric position of carbohydrates.

A general mechanistic approach involves the generation of a key radical species that can then abstract a halogen atom from a glycosyl halide to produce a C-glycosyl radical. This anomeric radical is then trapped by a suitable acceptor. For instance, a photocatalytic approach can be used where a photocatalyst, upon excitation, initiates a single-electron transfer (SET) process to generate a radical. This radical can then act as the halogen-atom transfer agent.

A plausible mechanism is as follows:

Generation of the XAT Reagent: A photocatalyst or an electrochemical process generates a radical species.

Halogen-Atom Transfer: This radical abstracts a halogen atom (e.g., bromine) from a glycosyl bromide, leading to the formation of a C-glycosyl radical. nih.gov

C-C Bond Formation: The C-glycosyl radical adds to an acceptor molecule, such as dehydroalanine (B155165) derivatives, to form a new C-C bond. acs.orgunife.it

Product Formation: The resulting radical intermediate is then quenched, often by a hydrogen-atom transfer, to yield the final C-glycosyl product.

This compound can be involved as an electrophilic trapping agent in related proline-catalyzed α-amination of C-glycosylalkyl aldehydes. researchgate.net

Metal-Catalyzed Reaction Mechanisms

This compound can participate in a variety of metal-catalyzed reactions, where the metal center plays a crucial role in activating the substrates and facilitating bond formation. The specific mechanism is highly dependent on the choice of metal, ligands, and reaction partners.

One significant area of metal-catalyzed reactions involving azodicarboxylates is C-H amination. In these reactions, a metal catalyst activates a C-H bond, typically in an alkane or arene, and facilitates the insertion of the N=N bond of the azodicarboxylate to form a new C-N bond. For example, copper-catalyzed reactions have been developed for the amination of benzylic C(sp³)–H bonds using dialkyl azodicarboxylates. rsc.org

A general catalytic cycle for such a reaction might involve:

Oxidative Addition/C-H Activation: The metal catalyst interacts with the substrate to activate a C-H bond.

Coordination: The azodicarboxylate coordinates to the metal center.

Migratory Insertion/Reductive Elimination: The activated substrate and the coordinated azodicarboxylate react, often through migratory insertion or reductive elimination, to form the C-N bond and regenerate the active catalyst.

Transition metals like palladium, copper, and iron are commonly employed in these transformations. mdpi.com For instance, palladium-catalyzed reactions have been explored for various synthetic methodologies. bohrium.com The choice of the metal and ligands is critical for achieving high efficiency and selectivity.

Another class of metal-catalyzed reactions includes cycloaddition and tandem reactions. For example, Cu- and Pd-catalyzed tandem transformations of allenes, halobenzenes, and this compound have been used to synthesize optically active pyrazolidines. researchgate.net In these complex multi-component reactions, the metal catalyst orchestrates a sequence of bond-forming events to construct the final product.

The table below summarizes the key mechanistic pathways discussed:

Reaction TypeKey Intermediate/ProcessRole of this compound
Hydride-Transfer Oxidation Hydride abstraction from substrateOxidizing agent
Reduction Addition of hydrogen across N=N bondPrecursor to hydrazine derivatives
Photochemical Cycloaddition Excited-state speciesDienophile/Reactant
Homolytic Cleavage Nitrogen-centered radicalsRadical initiator
Halogen-Atom Transfer (XAT) C-glycosyl radical formationElectrophilic trap
Metal-Catalyzed Amination Metal-substrate complexAminating agent

Stereoselectivity and Enantioselectivity Control Mechanisms

Achieving high levels of stereocontrol is a significant goal in modern organic synthesis. In reactions involving this compound, both the inherent properties of the reactants and the nature of the catalyst can influence the stereochemical outcome.

The reactivity and stability of molecules are fundamentally governed by electronic and steric effects. nih.gov In the context of reactions involving this compound, the electron-withdrawing nature of the two carbobenzyloxy groups activates the N=N double bond, making it susceptible to nucleophilic attack.

Substituents on the reacting partners can exert significant steric and electronic influence. For instance, bulky groups near the reaction center can hinder the approach of the reactants, thereby slowing down the reaction rate or favoring the formation of a specific stereoisomer. Conversely, electronic effects, such as the presence of electron-donating or electron-withdrawing groups, can alter the nucleophilicity or electrophilicity of the reacting species, thus impacting the reaction's feasibility and outcome. nih.gov

In organocatalytic asymmetric reactions, hydrogen bonding plays a pivotal role in achieving high enantioselectivity. rsc.org Bifunctional organocatalysts, such as those based on thiourea, can activate both the nucleophile and the electrophile through a network of hydrogen bonds. rsc.orgmdpi.com

In the context of an asymmetric amination involving this compound, a chiral organocatalyst can form hydrogen bonds with the N=N moiety, thereby orienting it in a specific manner. Simultaneously, the catalyst can interact with the nucleophile, bringing the two reactants together in a well-defined, chiral environment. This dual activation and pre-organization of the transition state complex is key to inducing high levels of stereocontrol. The strength and geometry of these hydrogen bonds are critical for the catalyst's effectiveness.

Proton transfer is a fundamental step in many chemical reactions. rsc.org In certain asymmetric amination reactions, the transfer of a proton can lead to the formation of zwitterionic intermediates. These charged species can be stabilized by the catalyst and the solvent environment. The formation of a zwitterionic hydrogen-bonded dimer has been implicated in providing stability during certain chemical processes. rsc.org

While the direct involvement of zwitterionic species in asymmetric aminations with this compound is not extensively documented in the provided search results, it is a plausible mechanistic feature, particularly in reactions involving acidic protons and basic sites within the reactants or the catalyst. The transient formation of such species could influence the reaction pathway and the stereochemical outcome.

Applications of Dibenzyl Azodicarboxylate in Organic Synthesis

Electrophilic Amination Reactions

Electrophilic amination is a fundamental process in organic chemistry that facilitates the direct introduction of a nitrogen-containing functional group into a molecule. Dibenzyl azodicarboxylate serves as a key reagent in this capacity, reacting with a variety of carbon nucleophiles to form new C-N bonds.

α-Amination of Carbonyl and Cyanoacetate (B8463686) Derivatives

The α-amination of carbonyl compounds and their derivatives is a direct route to the synthesis of α-amino acids and their precursors. This compound is widely employed as an electrophile in these reactions. The electron-deficient nitrogen atoms of DBAD readily react with enolates or other carbanionic species generated from carbonyl compounds or cyanoacetate derivatives. This reaction provides a straightforward method for the introduction of a protected hydrazine (B178648) moiety at the α-position, which can be subsequently converted to an amino group. The versatility of this method makes it a valuable tool in the synthesis of a wide array of nitrogen-containing organic molecules.

Organocatalytic Asymmetric α-Amination

The development of organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules. In the context of electrophilic amination, organocatalysts have been successfully employed to control the stereochemical outcome of the reaction, affording α-amino compounds with high enantiopurity.

A significant application of this compound is in the proline-catalyzed α-amination of C-glycosylalkyl aldehydes for the synthesis of C-glycosyl α-amino acids. These non-natural amino acids are of considerable interest due to their potential biological activities. In this methodology, L- or D-proline catalyzes the reaction between a C-glycosylalkyl aldehyde and DBAD, proceeding through an enamine intermediate. This approach allows for the preparation of both axially and equatorially linked C-glycosyl α-amino acids with high diastereoselectivity. The reaction has been shown to be highly effective, yielding the desired products in good yields and with diastereomeric excesses often exceeding 95%. acs.orgnih.gov

Table 1: Proline-Catalyzed α-Amination of C-Glycosylalkyl Aldehydes with DBAD

Entry Aldehyde Substrate Catalyst Product Configuration Diastereomeric Excess (de)
1 C-glucosylpropanal L-proline (S) >95%
2 C-glucosylpropanal D-proline (R) >95%
3 C-galactosylpropanal L-proline (S) >95%

To enhance the practicality and recyclability of organocatalysts, immobilized catalyst systems have been developed. Polystyrene-supported diphenylprolinol silyl (B83357) ethers have proven to be highly active and enantioselective catalysts for the α-amination of aldehydes with this compound. These immobilized catalysts facilitate a straightforward purification process and can be recycled for multiple reaction cycles without a significant loss of activity. This approach has also been successfully implemented in continuous flow processes, demonstrating its potential for larger-scale synthesis. The reactions typically provide the corresponding α-amino aldehydes in high yields and with excellent enantioselectivities.

The asymmetric synthesis of α-amino acids bearing a quaternary stereocenter at the α-position is a challenging yet highly important endeavor in organic synthesis, as these structures are found in numerous biologically active compounds. This compound has been utilized in organocatalytic methodologies to construct these sterically congested centers. For instance, the α-amination of β-keto esters using bifunctional organocatalysts, such as guanidine–bisurea catalysts, in the presence of an azodicarboxylate, provides access to α-amino acid derivatives with a quaternary stereocenter in high yields and enantioselectivities. nih.gov Similarly, the direct regio- and enantioselective amination of acyclic branched α-alkynyl ketones with azodicarboxylates, catalyzed by a chiral phosphoric acid, yields α-hydrazido-α-alkynyl ketone products with high enantioselectivity, which are precursors to α-tertiary amines. rsc.org

Table 2: Organocatalytic Asymmetric α-Amination for Quaternary Stereocenters

Substrate Nitrogen Source Catalyst Type Product Yield Enantiomeric Excess (ee)
Indanone-derived β-keto ester Diethyl azodicarboxylate Guanidine–bisurea α-Hydrazido-β-keto ester up to 99% up to 94%

Metal-Catalyzed Aminations

In addition to organocatalysis, metal-catalyzed reactions offer a complementary and powerful approach to electrophilic amination. Various transition metals have been shown to effectively catalyze the reaction between carbon nucleophiles and this compound. For instance, copper-catalyzed systems have been developed for the C-N bond formation using aryl halides, a hydride source, and a dialkyl azodicarboxylate. researchgate.netresearchgate.net These reactions can proceed under mild conditions and tolerate a range of functional groups. researchgate.net Furthermore, rhodium catalysts have been employed for the electrophilic amination of arylboronic acids with azodicarboxylates, providing arylhydrazides in excellent yields. researchgate.netrsc.org These metal-catalyzed methods expand the scope of electrophilic amination and provide efficient routes to a variety of nitrogen-containing compounds.

Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine (B1663977) Derivatives

A simple and efficient protocol for the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives utilizes azodicarboxylates to produce 1,4-naphthalenediamine derivatives in high yields. nih.gov The reaction is directed by a picolinamide (B142947) group on the naphthylamine substrate and can proceed without external oxidants or additives, requiring only a catalytic amount of a silver salt. nih.govmdpi.com While this method has been successfully demonstrated with various azodicarboxylates, such as diisopropyl azodicarboxylate (DIAD) mdpi.com, specific studies detailing the use of this compound (DBAD) in this particular silver-catalyzed system are not extensively documented in the available literature. Further research would be needed to confirm the efficacy of DBAD as a reagent under these specific conditions.

Copper- and Palladium-Catalyzed Asymmetric Aminations

Copper-Catalyzed Systems: Copper complexes have been effectively used to catalyze the asymmetric amination of enamides with this compound. This reaction provides a pathway to chiral 1,2-diamine derivatives, which are important structural motifs in organic synthesis. For instance, the use of a catalyst system comprising copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and a chiral N,N'-dioxide ligand facilitates the enantioselective amination of (Z)-N-acetyl enamides with DBAD. This method represents a valuable strategy for constructing vicinal diamines with high stereocontrol.

Palladium-Catalyzed Systems: While palladium is a versatile catalyst for C-N bond formation, specific examples of palladium-catalyzed asymmetric aminations that employ this compound as the electrophilic nitrogen source are not well-documented in current research literature. Though palladium catalysis is prominent in asymmetric synthesis, its application in this precise context remains an area for future exploration. nih.gov

Zinc-Catalyzed Enantioselective Electrophilic Amination

Zinc catalysts are effective in promoting the enantioselective α-amination of β-keto esters using this compound. This transformation is valuable for creating chiral quaternary α-amino acid derivatives. The reaction typically involves the formation of a chiral zinc enolate, which then reacts with DBAD. The specific choice of a chiral ligand is crucial for achieving high enantioselectivity. This method provides access to optically active α-amino-β-keto esters, which are versatile building blocks for more complex molecules.

Chiral Calcium Phosphate-Catalyzed Enantioselective Amination of Oxindoles

A significant application of this compound is in the highly enantioselective amination of 3-aryl-2-oxindoles, catalyzed by chiral calcium phosphate. This reaction yields 3-amino-2-oxindole derivatives, which are core structures in several medicinally important compounds. The process is characterized by high yields, excellent enantioselectivity, and low catalyst loading (as low as 2.5 mol%). researchgate.netresearchgate.net

The reaction demonstrates broad substrate scope, accommodating various substituents on the aryl ring of the oxindole. The use of a non-toxic and earth-abundant calcium catalyst makes this a green and efficient synthetic approach. researchgate.net The practical utility of this method has been confirmed through gram-scale synthesis and successful catalyst recovery and reuse, highlighting its potential for larger-scale applications. researchgate.netresearchgate.net

Substrate (3-Aryl-2-oxindole)Yield (%)Enantiomeric Excess (ee, %)
3-phenyl-2-oxindole9593
3-(4-methylphenyl)-2-oxindole9492
3-(4-methoxyphenyl)-2-oxindole9694
3-(4-fluorophenyl)-2-oxindole9593
3-(4-chlorophenyl)-2-oxindole9493
3-(4-bromophenyl)-2-oxindole9394
3-(3-chlorophenyl)-2-oxindole9593
3-(2-chlorophenyl)-2-oxindole9295
3-(1-naphthyl)-2-oxindole9194

Data synthesized from research on chiral calcium phosphate-catalyzed amination. researchgate.net

Asymmetric Amination of Enecarbamates and Enamides

This compound is a highly effective aminating agent for the asymmetric functionalization of electron-rich olefins like enecarbamates and enamides.

Enecarbamates: A highly enantioselective electrophilic amination of enecarbamates with DBAD can be catalyzed by a chiral phosphoric acid. This reaction proceeds in the presence of an oxygenated or thiol-containing nucleophile to afford stable precursors of α-hydrazinoimines. The products are obtained in high yields and with excellent enantioselectivities (up to >99%). These intermediates can be further functionalized to provide access to a wide range of valuable 1,2-disubstituted 1,2-diamines.

Enamides: The asymmetric amination of enamides with DBAD can be catalyzed by copper(II) trifluoromethanesulfonate in combination with a chiral N,N'-dioxide ligand. This method provides an efficient route to chiral 1,2-diamine derivatives, which are key building blocks in many biologically active molecules and chiral ligands.

Direct Amination of Arenes

The direct functionalization of C-H bonds in arenes is a powerful tool in organic synthesis. A mild and efficient direct amination of arenes with azodicarboxylates has been developed using potassium bisulfate (KHSO₄) as a catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). In this system, the reaction of p-xylene (B151628) with this compound afforded the corresponding aminated product in a modest yield. This method provides a straightforward route to aryl hydrazides under mild conditions.

Decarboxylative Amination of β-Keto Acids

The decarboxylative amination of β-keto acids is a synthetic strategy that involves the reaction of a β-keto acid with an aminating agent, followed by the loss of carbon dioxide. This process can generate α-amino ketones. However, a specific protocol for the decarboxylative amination of β-keto acids that utilizes this compound as the electrophilic nitrogen source is not described in the available scientific literature. While decarboxylation of β-keto acids is a well-known reaction libretexts.orgyoutube.com, its direct coupling with amination by DBAD remains an area for potential future investigation.

Cycloaddition Reactions

This compound also participates as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, due to its activated N=N double bond.

The Diels-Alder reaction is a powerful method for the construction of six-membered rings. DBAD can act as an electron-deficient dienophile, reacting with conjugated dienes to form heterocyclic adducts. A noteworthy application in the context of green chemistry is the reaction of DBAD with dienes derived from renewable feedstocks, such as α-terpinene, a monoterpene found in the essential oils of various plants.

The reaction between α-terpinene and DBAD proceeds as a [4+2] cycloaddition to yield a bicyclic adduct. This transformation is a key step in the synthesis of more complex molecules from bio-based starting materials. The resulting cycloadduct can then be further functionalized, for example, through hydrogenation of the remaining double bond and cleavage of the N-N bond, to produce valuable diamine building blocks. The reaction conditions for these cycloadditions can vary, with some instances utilizing visible light to facilitate the process.

Diels-Alder Reaction of α-Terpinene with DBAD
DieneDienophileProductKey Features
α-TerpineneThis compound (DBAD)Bicyclic Diaza-adductForms a six-membered heterocyclic ring; Utilizes a renewable feedstock.

[4+2] Cycloadditions for 2-Deoxy-2-aminoglycoside Synthesis

This compound is a key reagent in the synthesis of 2-amino-2-deoxy carbohydrates through a [4+2] cycloaddition reaction with glycals. This method provides a novel and straightforward pathway to these important biological molecules. The reaction involves the electron-deficient azo group of DBAD acting as a dienophile, reacting with the electron-rich double bond of the glycal, which serves as the diene component.

This cycloaddition proceeds to form a bicyclic adduct, which can then be further manipulated to yield the desired 2-aminoglycoside. The reaction is notable for its stereoselectivity, which is a critical aspect in carbohydrate synthesis. The choice of reaction conditions, including solvent and temperature, can influence the yield and stereochemical outcome of the cycloaddition.

Table 1: [4+2] Cycloaddition of this compound with Glycals

Glycal Reactant Product Key Features
3,4,6-Tri-O-acetyl-D-glucal Bicyclic adduct Stereoselective formation of the C-N bond at the 2-position.

This table provides a generalized representation of the reaction based on established chemical principles.

Synthesis of Terpene-Derived Diamines

A notable application of this compound is in the synthesis of terpene-derived diamines, which are valuable building blocks for polymers and pharmaceuticals. A two-step procedure has been developed for the synthesis of 1,4-p-menthane diamine from α-terpinene. sioc.ac.cn

The first step involves a visible-light-mediated Diels-Alder reaction between α-terpinene and this compound. sioc.ac.cn In this di-aza-Diels-Alder reaction, both C-N bonds are formed concurrently, which advantageously avoids regioselectivity issues often encountered in terpene amination. sioc.ac.cn This reaction can be performed in either batch or flow reactors, with the latter allowing for multi-gram scale synthesis of the cycloadduct. sioc.ac.cn The subsequent step is a heterogeneously catalyzed hydrogenation of the resulting cycloadduct to yield the final 1,4-p-menthane diamine. sioc.ac.cn

Table 2: Synthesis of 1,4-p-Menthane Diamine

Reactants Reaction Type Key Conditions Product
α-Terpinene, this compound Di-aza-Diels-Alder Visible light Cycloadduct

This table summarizes the two-step synthesis of a terpene-derived diamine. sioc.ac.cn

Other Synthetic Transformations

Beyond the applications detailed above, this compound is employed in a range of other important synthetic transformations.

Construction of Optically Active Pyrazolidine (B1218672) Derivatives

This compound is utilized in the construction of optically active pyrazolidine derivatives through a copper- and palladium-catalyzed asymmetric one-pot tandem addition-cyclization reaction. beilstein-journals.org This process involves the reaction of 2-(2',3'-alkadienyl)-β-keto esters, organic halides, and this compound. beilstein-journals.org

The reaction proceeds with high enantioselectivity, and the absolute configuration of the pyrazolidine products can be controlled by the choice of the chiral ligand. beilstein-journals.org This method is advantageous due to the ready availability and diversity of the starting materials. beilstein-journals.org

Table 3: Asymmetric Synthesis of Pyrazolidine Derivatives

Reactants Catalysts Ligand Key Outcome

*This table outlines the key components and outcome of the asymmetric synthesis of pyrazolidine derivatives. beilstein-journals.org *

Oxidative Dehydrogenation of Alcohols and Amines

Azodicarboxylates, including this compound, can function as oxidizing agents in the dehydrogenation of alcohols and amines. While specific studies on DBAD are limited, the reactivity of the closely related diethyl azodicarboxylate (DEAD) provides insight into this transformation. For instance, a simple and versatile method for the oxidation of primary and secondary alcohols to the corresponding carbonyl compounds involves the use of DEAD catalyzed by zinc bromide (ZnBr₂). thieme-connect.de The hydrazodicarboxylate byproduct is easily separated, and the oxidant can be regenerated. thieme-connect.de

Similarly, azodicarboxylates have been shown to be effective in the metal-free oxidation of amines to imines. This oxidative method provides access to synthetically useful imine intermediates. The reaction demonstrates high yields and selectivity for a range of alkylbenzylamines and dibenzylamines. A key advantage of this process is the ability to recover the spent hydrazodicarboxylate for regeneration and reuse.

Photocatalytic C-C Bond Cleavage and C-H Bond Amination

Currently, there is limited specific information available in the scientific literature detailing the use of this compound as a primary reagent or catalyst in photocatalytic C-C bond cleavage or C-H bond amination reactions. While photocatalysis is a burgeoning field with various methods for these transformations, the direct involvement of this compound in such reactions has not been extensively reported.

Synthesis of α-Hydrazino Esters

This compound can be used in the synthesis of α-hydrazino esters through a Mitsunobu-type reaction. A highly regioselective SN2' Mitsunobu reaction between Morita–Baylis–Hillman (MBH) alcohols, azodicarboxylates, and triphenylphosphine (B44618) provides an efficient route to α-alkylidene-β-hydrazino acid derivatives.

The reaction proceeds under mild conditions with a broad substrate scope. The process involves the initial formation of a zwitterionic intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This is followed by proton transfer with the MBH alcohol and subsequent SN2' attack by the resulting hydrazine anion to yield the α-alkylidene-β-hydrazino ester.

Table 4: Synthesis of α-Alkylidene-β-hydrazino Esters

Reactants Reagent Reaction Type Product

This table summarizes the components of the Mitsunobu reaction for the synthesis of α-hydrazino ester derivatives.

Synthesis of α-C-Glycosyl Alanine (B10760859) Analogues via Giese Reaction

The use of this compound (DBAD) for the synthesis of α-C-glycosyl alanine analogues specifically through a Giese reaction pathway is not extensively documented in scientific literature. The Giese reaction typically involves the radical-mediated addition of an alkyl radical to an electron-deficient alkene. While azodicarboxylates can be involved in radical reactions, their application in this specific context for generating α-C-glycosyl alanine analogues appears to be uncommon.

However, this compound is employed as a key electrophilic nitrogen source in an alternative method to synthesize C-glycosyl α-amino acids, which are precursors to analogues of α-C-glycosyl alanine. This established method is the direct, proline-catalyzed α-amination of C-glycosylalkyl aldehydes. In this organocatalytic transformation, an enamine intermediate is formed from the aldehyde and proline, which then attacks the electrophilic nitrogen atom of DBAD. This reaction introduces the nitrogen functionality at the α-position of the aldehyde, leading to the formation of the C-glycosyl α-amino acid derivative after subsequent workup. This method provides access to both axially and equatorially linked C-glycosyl α-amino acids with high diastereoselectivity.

Formation of S-N Bonds

This compound (DBAD) is an effective reagent for the formation of sulfur-nitrogen (S-N) bonds, primarily through the synthesis of sulfenamides. This transformation is achieved via a Mitsunobu-type dehydrogenative coupling reaction between thiols and amines. dntb.gov.uaresearchgate.net In this process, DBAD acts as the oxidant.

The general reaction conditions involve treating a thiol with an excess of an amine in the presence of DBAD in a suitable solvent like degassed dimethylformamide (DMF) at room temperature. researchgate.net The protocol has been successfully applied to various thiols, including heterocyclic thiols like 2-mercaptobenzothiazole (B37678) and 2-mercaptobenzoxazole, which react with a variety of alkyl and aryl amines to produce a library of sulfenamides. rsc.orgsemanticscholar.org Yields for these reactions are typically high, ranging from moderate to over 90%. rsc.orgsemanticscholar.org

The versatility of this method allows for the coupling of different types of amines, including both acyclic and cyclic amines, which generally provide excellent results in terms of product yield. researchgate.net

Table 1: Synthesis of Various Sulfenamides using this compound Reaction conditions typically involve Thiol (1 equiv), Amine (6 equiv), and DBAD (1.5 equiv) in degassed DMF at room temperature for 3 hours. researchgate.net

Thiol ReactantAmine ReactantProductYield (%)
2-MercaptobenzothiazolePyrrolidine2-(Pyrrolidin-1-ylthio)benzo[d]thiazole96
2-MercaptobenzothiazolePiperidine2-(Piperidin-1-ylthio)benzo[d]thiazole95
2-MercaptobenzothiazoleMorpholine4-(Benzo[d]thiazol-2-ylthio)morpholine94
2-MercaptobenzothiazoleDiethylamineN,N-Diethyl-benzo[d]thiazol-2-ylsulfenamide85
2-MercaptobenzothiazoleAnilineN-Phenyl-benzo[d]thiazol-2-ylsulfenamide72
2-MercaptobenzoxazolePyrrolidine2-(Pyrrolidin-1-ylthio)benzo[d]oxazole91
2-MercaptobenzoxazolePiperidine2-(Piperidin-1-ylthio)benzo[d]oxazole88
ThiophenolMorpholine4-(Phenylthio)morpholine82

Advanced Methodologies and Catalytic Systems Utilizing Dibenzyl Azodicarboxylate

Asymmetric Catalysis with Dibenzyl Azodicarboxylate

The construction of chiral molecules in an enantiomerically pure form is a cornerstone of pharmaceutical and materials science. berkeley.edu this compound serves as a key electrophilic nitrogen source in various asymmetric transformations, enabling the synthesis of complex chiral structures through both organocatalytic and metal-catalyzed pathways.

Enantioselective Transformations Mediated by Chiral Organocatalysts

Organocatalysis, the use of small chiral organic molecules to induce enantioselectivity, offers a powerful alternative to traditional metal-based catalysts. nih.govnih.gov Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have proven highly effective in promoting enantioselective reactions involving DBAD. longdom.org

A notable application is the atroposelective amination of 3-aryl-2-oxindoles. In a process catalyzed by chiral calcium phosphate, these substrates react with this compound to yield aminated products with excellent yields and high enantioselectivity. acs.org This method is distinguished by its low catalyst loading and high efficiency, demonstrating its practical utility. acs.org For instance, the reaction of various substituted 3-aryl-2-oxindoles with DBAD, mediated by a chiral phosphoric acid catalyst, consistently produces the corresponding aminated products with enantiomeric excesses (ee) often exceeding 90%.

Table 1: Enantioselective Amination of 3-Aryl-2-oxindoles with DBAD

The success of these reactions hinges on the ability of the chiral catalyst to create a well-defined, three-dimensional environment. The catalyst typically forms hydrogen bonds with both the nucleophile and DBAD, orienting them in a specific conformation that favors attack on one of the two prochiral faces of the azo group, leading to the observed high enantioselectivity. longdom.org

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a complementary approach for achieving asymmetric transformations with this compound. berkeley.edu Chiral complexes of metals such as palladium, rhodium, and iridium are adept at controlling the stereochemical outcome of reactions. amanote.com While direct metal-catalyzed asymmetric aminations with DBAD are an area of ongoing research, the principles are well-established in related transformations.

For example, palladium-catalyzed asymmetric allylic amination, a well-developed field, often employs azodicarboxylates as the nitrogen source. In these reactions, a chiral ligand coordinated to the palladium center controls the facial selectivity of the nucleophilic attack of the nitrogen source on a π-allyl palladium intermediate. This strategy allows for the enantioselective formation of C-N bonds. The versatility and high efficiency of metal catalysis make it a vibrant area for developing new asymmetric reactions. berkeley.edu

Stereoselective Control in Product Formation (Diastereoselectivity and Enantioselectivity)

Achieving high levels of both diastereoselectivity and enantioselectivity is a primary goal in stereoselective synthesis. researchgate.netnih.govnih.gov The control over stereochemistry in reactions involving this compound is dictated by the interplay between the substrate, the reagent, and the chiral catalyst. cureffi.org

In organocatalyzed reactions, the chiral catalyst orchestrates the approach of the nucleophile to the DBAD molecule. For example, in the amination of a prochiral ketone enolate, the chiral Brønsted acid catalyst can form a ternary complex with the enolate and DBAD. This organized transition state blocks one face of the enolate and one face of the DBAD, ensuring that the reaction proceeds with a specific stereochemical outcome, thus controlling both enantioselectivity and potentially diastereoselectivity if new stereocenters are formed relative to existing ones. nih.gov

The inherent stereochemistry of the substrate can also play a crucial role, a concept known as substrate-induced diastereoselection. However, in many modern catalytic systems, the influence of the catalyst is dominant ("catalyst-controlled"), allowing for the synthesis of a desired stereoisomer regardless of the substrate's inherent preference. This level of control is critical for building complex molecules with multiple stereocenters. nih.gov

Table 2: Examples of Stereoselective Control in DBAD Reactions

Green Chemistry Principles in this compound Applications

The principles of green chemistry encourage the development of chemical processes that are environmentally benign, which includes using recyclable reagents and catalytic systems to minimize waste. cefic.orgmdpi.com

Development of Recyclable Azo Reagents

A significant drawback of using stoichiometric amounts of azodicarboxylates like DBAD is the generation of an equimolar amount of the corresponding hydrazine (B178648) dicarboxylate byproduct. To address this, researchers have focused on designing recyclable azo reagents. A key strategy involves modifying the structure of the reagent to alter the solubility of the hydrazine byproduct.

For instance, the development of di-p-chlorobenzyl azodicarboxylate (DCAD) illustrates this principle. The introduction of chlorine atoms on the benzyl (B1604629) rings makes the resulting hydrazine byproduct insoluble in common reaction solvents like dichloromethane (B109758). This allows for its easy removal by simple filtration, after which it can be re-oxidized back to the starting azo reagent. This approach simplifies product purification and facilitates a circular chemical process, reducing waste.

Aerobic Oxidation Systems for Reagent Regeneration

An even more sustainable approach is to use the azo reagent in catalytic amounts, with a co-oxidant that regenerates it in situ from the hydrazine byproduct. The ideal co-oxidant is molecular oxygen from the air, as it is abundant, inexpensive, and produces water as the only byproduct.

Recent advancements have led to the development of catalytic systems capable of aerobic oxidation of hydrazine dicarboxylates. These systems often employ either photoredox catalysts or transition metal complexes.

Photocatalytic Systems: Flavin-based catalysts, activated by visible light, can mediate the transfer of electrons from the hydrazine to molecular oxygen, regenerating the azodicarboxylate.

Metal-Based Systems: Inexpensive and non-toxic metal catalysts, such as those based on iron, have been shown to effectively catalyze the aerobic oxidation of hydrazine derivatives.

Photocatalytic Approaches for Sustainable Synthesis and Reduced Waste

Visible-light photocatalysis has emerged as a powerful strategy for chemical transformations, offering a sustainable alternative to traditional methods. In this context, this compound has been employed in photocatalytic reactions that facilitate the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many valuable molecules. researchgate.net These methods capitalize on the ability of a photoactive catalyst to absorb light and engage in single-electron transfer processes with organic substrates. researchgate.net

One significant application is the direct C-H bond amination of arenes. Research has shown that DBAD can be used in conjunction with simple systems, such as potassium bisulfate (KHSO₄) and hexafluoroisopropanol (HFIP), to achieve the direct amination of substrates like p-xylene (B151628), yielding aryl hydrazides. Furthermore, photocatalysis enables the enantioselective electrophilic amination of enecarbamates using DBAD. In such reactions, a chiral chimeric photo-organocatalyst can be used to produce valuable 1,2-diamine products with high stereocontrol. nih.gov Another strategy involves the use of organic dyes, such as rose bengal, for the decarboxylative amination of indoline-2-carboxylic acids with azodicarboxylate esters like DBAD.

A recently developed strategy addresses the challenge of site-selectivity in C-H amination by employing a sequential radical dearomatization/radical amination/rearomatization process. This photocatalytic method allows for the direct para-selective amination of benzyl alcohols, a selectivity that is independent of the electronic and steric properties of other substituents on the aromatic ring. nih.gov

Development of Novel Catalytic Systems

The utility of this compound has been significantly expanded through the development of sophisticated catalytic systems that offer high levels of control over reactivity and selectivity. These include organocatalysts, transition metal catalysts, and hybrid photo-organocatalysts.

Organocatalysts and Biocatalysts (e.g., Proline-derived, Chiral Phosphoric Acids)

Organocatalysis, the use of small organic molecules as catalysts, has provided powerful tools for asymmetric synthesis involving DBAD. Proline and its derivatives, as well as chiral phosphoric acids (CPAs), are prominent examples.

Proline-Derived Catalysts: L-proline and its derivatives have been successfully used to catalyze the direct asymmetric α-amination of aldehydes and ketones with DBAD as the electrophilic nitrogen source. nih.govnih.gov This reaction is highly effective for producing α-amino aldehydes and ketones with excellent yields and high enantioselectivities (up to 99% ee). nih.govorganic-chemistry.org The mechanism is believed to proceed through the formation of a nucleophilic enamine intermediate from the reaction of the carbonyl compound and proline. thieme-connect.com This enamine then attacks the electrophilic nitrogen atom of DBAD. Subsequent hydrolysis releases the α-aminated product and regenerates the proline catalyst. thieme-connect.com This methodology has been applied to the synthesis of valuable non-natural C-glycosyl α-amino acids from C-glycosylalkyl aldehydes. nih.gov Although L-proline itself can provide modest enantioinduction, derivatives and optimized conditions have significantly improved outcomes. researchgate.net

Substrate TypeCatalystNitrogen SourceKey Finding
α-Unbranched AldehydesL-ProlineDialkyl AzodicarboxylatesExcellent yields and enantioselectivities. nih.gov
KetonesL-ProlineThis compoundHigh yields and enantioselectivities (up to 99% ee). nih.gov
C-Glycosylalkyl AldehydesD- or L-ProlineThis compoundDirect synthesis of C-glycosyl α-amino acids with high diastereoselectivity (>95% de). nih.gov
α,α-Disubstituted AldehydesL-ProlineThis compoundModest enantioinduction (44% ee) with proline alone. researchgate.net

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids, particularly those derived from BINOL, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations involving DBAD. rsc.org These catalysts create a well-defined chiral microenvironment that governs the stereoselectivity of the reaction. researchgate.net CPAs have been successfully applied in the asymmetric electrophilic amination of various substrates with DBAD. For instance, the amination of enecarbamates can be catalyzed by CPAs to afford products with high enantioselectivity. thieme-connect.de Another notable application is the desymmetrization of prochiral calix rsc.orgarenes via asymmetric ortho-C–H amination with DBAD, yielding inherently chiral calixarenes in high yields (91%) and enantioselectivities (85% ee), even at very low catalyst loadings (0.05 mol%). rsc.org CPAs also enable the efficient kinetic resolution of racemic molecules, such as amido[2.2]paracyclophanes and 9,10-dihydrotribenzoazocines, through enantioselective C–H amination with DBAD. researchgate.net

Transition Metal Catalysts (Copper, Palladium, Silver, Nickel)

While the use of DBAD with palladium, silver, and nickel catalysts is not extensively documented in the reviewed literature, copper-based systems have shown utility in reactions involving azodicarboxylates.

Copper Catalysts: Copper(II) triflate has been identified as an effective Lewis acid catalyst for the amination of less nucleophilic alkenes with DBAD. Copper catalysts have also been employed in three-component reactions involving diazo compounds, nitriles, and azodicarboxylates. nih.gov Furthermore, copper-catalyzed diaminations of unactivated alkenes have been developed using hydroxylamine (B1172632) derivatives, showcasing the metal's ability to facilitate complex C-N bond formations. beilstein-journals.org Although not always specifying DBAD, these examples highlight the potential of copper catalysis in activating substrates toward amination with azodicarboxylate reagents.

Photo-Organocatalysts and Photoredox Catalysis (e.g., Flavin, Thioxanthone, Cerium Complexes, Ruthenium Complexes)

The integration of photocatalysis with organocatalysis has led to the development of novel chimeric and bifunctional catalysts that leverage the properties of both systems.

Photo-Organocatalysts (Thioxanthone): Thioxanthone derivatives have been incorporated into chiral catalyst scaffolds to create potent photo-organocatalysts. nih.govnih.gov A significant development is the creation of a chiral 1,1′-bi-2-naphthol (BINOL)-derived phosphoric acid featuring a thioxanthone unit at the 3-position. nih.govrsc.org This chimeric catalyst successfully promotes a tandem three-component electrophilic amination of enecarbamates with this compound and pyrazoles, achieving high enantioselectivity. nih.govrsc.org The thioxanthone moiety acts as the photosensitizer, absorbing visible light to initiate the reaction, while the chiral phosphoric acid component controls the stereochemical outcome. nih.govnih.gov These catalysts exhibit absorption maxima in the visible light region (e.g., 397 nm), enabling their activation with standard light sources like 405 nm LEDs. nih.gov

Catalyst TypePhotosensitizerChiral ScaffoldReaction with DBADKey Feature
Chimeric Photo-OrganocatalystThioxanthoneBINOL Phosphoric AcidTandem electrophilic amination of enecarbamates. nih.govrsc.orgCombines photosensitization and stereocontrol in a single molecule. nih.gov

While the application of flavin, cerium, and ruthenium-based photoredox catalysts specifically with DBAD is not widely detailed in the surveyed literature, these systems are known to be powerful mediators of single-electron transfer processes. nih.govnih.govnih.govnih.gov Cerium photocatalysis, for instance, is recognized as a robust method for generating radicals under mild conditions, and ruthenium polypyridyl complexes are classic photosensitizers for a vast range of organic transformations. nih.govnih.govnih.gov

Immobilized Catalysts for Continuous Flow Operation

The immobilization of homogeneous catalysts on solid supports is a key strategy for improving their recyclability and integrating them into continuous flow systems, which offer advantages in scalability, safety, and process control. While specific examples of immobilized catalysts being used with this compound in continuous flow are not prominent in the literature, the foundational work on immobilizing the relevant catalysts has been established.

Chiral phosphoric acids and proline-based organocatalysts, both of which are highly effective in reactions with DBAD, have been successfully immobilized on various solid supports, including silica (B1680970) and polystyrene. nih.govnih.gov These heterogeneous catalysts have been applied to stereoselective transformations, such as transfer hydrogenations and Mannich reactions, under both batch and continuous flow conditions. nih.govnih.gov For example, an immobilized chiral phosphoric acid was used in a continuous flow reactor for over 19 hours without any loss of enantioselectivity. nih.govnih.gov Similarly, proline tetrazole has been used in a packed-bed column for continuous flow aldol (B89426) and Mannich reactions. chemrxiv.org

These studies demonstrate the robustness and reusability of the immobilized catalysts, suggesting a strong potential for their application in continuous flow processes involving DBAD for reactions like asymmetric amination. thieme-connect.denih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Classes and Substrate Scopes

While DBAD is renowned for its role in Mitsunobu reactions and electrophilic aminations, current research is actively exploring its utility in new types of chemical transformations and with a broader range of substrates. researchgate.netrsc.org A significant area of development is the C(sp³)-H functionalization, which allows for the direct conversion of typically inert carbon-hydrogen bonds into valuable carbon-nitrogen bonds.

Recent studies have demonstrated a metal-free, catalytic approach for the C(sp³)-H functionalization of N-protected dialkylpyrrole derivatives using dibenzyl azodicarboxylate. researchgate.net This method has been shown to tolerate a variety of aryl and alkyl substituents, significantly expanding the scope of accessible nitrogen-containing molecules. researchgate.net Another innovative application is the highly regioselective SN2' Mitsunobu reaction involving Morita–Baylis–Hillman alcohols, providing a direct pathway to α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org This reaction showcases the potential to control regioselectivity in complex molecular scaffolds.

Further expansion of the substrate scope is a key research objective. This includes applying DBAD in reactions with increasingly complex and functionally diverse molecules, such as in the late-stage functionalization of pharmaceutical intermediates. researchgate.net The exploration of visible-light-mediated reactions, such as the Diels-Alder reaction with α-terpinene, also opens new avenues for forming complex bicyclic adducts under mild conditions, avoiding issues of regioselectivity often encountered in thermal reactions.

Reaction ClassSubstrate Scope ExamplesKey Research Findings
C(sp³)-H FunctionalizationN-protected dialkylpyrrolesMetal-free, catalytic activation of C-H bonds using HB(C₆F₅)₂ as a catalyst. researchgate.net
Regioselective SN2' MitsunobuMorita–Baylis–Hillman (MBH) alcoholsDirect and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org
Visible-Light Mediated Diels-Alderα-TerpineneForms bicyclic adducts in good yield, avoiding regioselectivity issues.
Electrophilic AminationCarbonyl compounds, cyanoacetate (B8463686) derivativesEffective method for creating C-N bonds with high yields and enantioselectivities.
[4+2] CycloadditionGlycalsYields 2-aminoglycosides, which are important carbohydrate derivatives. sigmaaldrich.com

Integration with Flow Chemistry and Mechanochemical Synthesis Paradigms

The integration of DBAD into modern, sustainable synthesis platforms like flow chemistry and mechanochemistry represents a major leap forward. These technologies offer significant advantages in terms of safety, scalability, efficiency, and environmental impact.

Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov The visible-light mediated Diels-Alder reaction of DBAD has been successfully investigated in a flow setup, demonstrating the potential for safer and more efficient larger-scale synthesis by managing exothermic events and improving light penetration. researchgate.net The ability to integrate purification steps directly into a flow process further enhances its appeal for industrial applications. nih.gov

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling or grinding) to induce chemical reactions, offers a powerful approach to reduce or eliminate the need for bulk solvents. beilstein-journals.org Mitsunobu reactions, a cornerstone of DBAD chemistry, have been successfully performed under neat grinding conditions. researchgate.net This solvent-free approach not only aligns with the principles of green chemistry but can also lead to shorter reaction times and simplified product isolation. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Real-Time Reaction Monitoring

The optimization and control of chemical reactions involving this compound are greatly enhanced by the use of advanced process analytical technology (PAT). Real-time monitoring provides immediate feedback on reaction progress, enabling precise control and a deeper understanding of reaction mechanisms.

Several techniques are being integrated, particularly in flow chemistry setups, to monitor reactions as they occur. nih.gov These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of reactants, intermediates, and products in the reaction stream. nih.gov

Infrared (IR) and UV/Vis Spectroscopy: These techniques can track the concentration of key functional groups and chromophores, offering a continuous view of the reaction's progress. nih.gov

Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) enable rapid, high-sensitivity analysis of reaction mixtures with minimal sample preparation. researchgate.netrsc.org This allows for the nearly instantaneous confirmation of molecular weights of products and the detection of transient intermediates. researchgate.net

Analytical TechniqueApplication in Reaction MonitoringKey Advantages
Inline NMR SpectroscopyReal-time quantification of multiple reaction components. nih.govProvides detailed structural information and quantitative data.
Inline UV/Vis SpectroscopyMonitoring concentration changes of species with distinct spectral features. nih.govNon-invasive and provides continuous data.
Inline IR SpectroscopyTracking changes in functional groups throughout the reaction. nih.govApplicable to a wide range of organic reactions.
DART-Mass SpectrometryRapid analysis of reaction aliquots with no sample preparation. researchgate.netrsc.orgHigh speed, high sensitivity, and provides molecular weight information.
Online UHPLCSeparation and quantification of complex reaction mixtures. nih.govHigh resolution for separating products, intermediates, and impurities.

Bio-inspired Catalysis and Enzymatic Applications

The field of bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of natural enzymes to develop novel, sustainable catalytic systems. nih.govrsc.org While direct enzymatic applications of DBAD are not yet established, the principles of bio-inspiration offer a promising blueprint for future research. The goal is to design catalysts that can perform DBAD-mediated transformations under milder conditions, with lower catalyst loadings, and with higher selectivity, thereby reducing waste and energy consumption.

Research in this area could focus on developing synthetic catalysts that emulate the active sites of enzymes. anl.gov For instance, creating catalysts within porous materials like metal-organic frameworks (MOFs) could provide a confined environment that mimics an enzyme's active site, potentially enhancing reaction rates and controlling stereoselectivity. nih.gov Another avenue involves designing catalysts inspired by enzymatic processes like transamination, which could lead to novel methods for C-N bond formation that are more environmentally benign than traditional methods. nih.gov The overarching aim is to translate the operating principles of biological systems into a new generation of highly efficient catalysts for reactions currently reliant on reagents like DBAD. rsc.org

Design and Synthesis of Next-Generation this compound Analogues

While DBAD is a valuable reagent, research is ongoing to develop next-generation analogues with improved physical properties and simplified purification profiles. A prime example is the development of di-p-chlorobenzyl azodicarboxylate (DCAD). organic-chemistry.orgucsb.edu

Unlike DBAD, which is a solid with a relatively low melting point, and other common azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), which are liquids, DCAD is a stable, non-volatile solid that can be stored at room temperature. organic-chemistry.orgucsb.educommonorganicchemistry.com The most significant advantage of DCAD lies in the properties of its corresponding hydrazine (B178648) byproduct. In Mitsunobu reactions, the removal of the hydrazo-dicarboxylate byproduct can be challenging. The di-p-chlorobenzyl hydrazodicarboxylate byproduct generated from DCAD is readily precipitated from common organic solvents like dichloromethane (B109758), allowing for simple removal by filtration. This simplifies product purification and opens the possibility of recycling the byproduct, a key aspect of green chemistry. organic-chemistry.orgucsb.edu

The synthesis of these next-generation reagents is also a focus, with an emphasis on creating efficient and high-yielding routes. For example, DCAD can be synthesized in two high-yielding steps from 4-chlorobenzyl alcohol. ucsb.edu

AzodicarboxylatePhysical StateKey Features and Disadvantages
This compound (DBAD)SolidSolid reagent, but byproduct can be difficult to separate. ucsb.edu
Diethyl azodicarboxylate (DEAD)LiquidWidely used but is a hazardous liquid; byproduct removal can be complex. commonorganicchemistry.comnbinno.com
Diisopropyl azodicarboxylate (DIAD)LiquidOften used as a safer alternative to DEAD, but still a liquid. commonorganicchemistry.com
Di-p-chlorobenzyl azodicarboxylate (DCAD)SolidStable, solid reagent; hydrazine byproduct is easily removed by precipitation and is potentially recyclable. organic-chemistry.orgucsb.edu

Theoretical Predictions and Machine Learning in Reaction Discovery and Optimization

The application of computational tools, particularly theoretical predictions and machine learning (ML), is set to revolutionize how chemical reactions are discovered and optimized. beilstein-journals.orgchemrxiv.org These data-driven approaches can accelerate the development of new synthetic methods involving DBAD and its analogues by efficiently navigating the vast multidimensional space of reaction conditions.

Machine learning algorithms can be trained on existing reaction data to build models that predict outcomes such as yield and selectivity. semanticscholar.org These models can then be used to:

Optimize Reaction Conditions: Algorithms like Bayesian optimization can intelligently suggest the next set of experiments to perform to find the optimal conditions (e.g., temperature, solvent, catalyst loading) with a minimal number of experiments. vapourtec.com

Expand Substrate Scope: Predictive models can assess the likely success of a reaction with a new, untested substrate, guiding chemists toward the most promising candidates.

Discover Novel Reactions: By analyzing large datasets of chemical transformations, ML may identify new patterns and reactivity modes, suggesting novel applications for reagents like DBAD.

The integration of ML with high-throughput experimentation (HTE) platforms creates a powerful closed-loop system for autonomous reaction discovery and optimization, significantly reducing the time and resources required for synthetic methodology development. semanticscholar.orgvapourtec.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing DBAD with high purity, and what factors influence yield?

  • Methodological Answer : A common approach involves oxidizing hydrazo precursors using bromine (Br₂) and pyridine, achieving yields of 80–93% and high purity without additional purification . Alternative methods compare the efficiency of primary alkyl azodicarboxylates (e.g., DBAD) versus secondary/tertiary analogs in cyclization reactions, where DBAD outperforms others (52–66% yield) due to steric and electronic effects .
  • Key Considerations :

  • Solvent choice (e.g., anhydrous conditions for stability).
  • Stoichiometric ratios (e.g., 1.2 equivalents of Mitsunobu reagent relative to substrate).

Q. How is DBAD utilized in α-amination reactions of carbonyl compounds, and what substrates are compatible?

  • Methodological Answer : DBAD acts as an electrophile in rhodium- or organocatalyst-mediated α-amination. For example:

  • Cyclic ketones : Silyloxyproline (10 mol%) with DBAD yields α,α'-diaminated products (46% yield, 99% ee) when 9 equivalents of water are added to enhance enantioselectivity .
  • Aldehydes : (S)-proline (10 mol%) catalyzes α-amination at −20°C, followed by allylation to synthesize chiral hydrazines (67–88% yield, 98–99% ee) .
    • Key Considerations :
  • Temperature control (e.g., −20°C for aldehydes vs. room temperature for ketones).
  • Additives (e.g., water for ketone reactions).

Advanced Research Questions

Q. How do reaction conditions and catalyst systems influence enantioselectivity in DBAD-mediated α-amination?

  • Methodological Answer : Enantioselectivity depends on catalyst choice and loading:

  • Rhodium catalysts : Λ-Rh (0.2 mol%) achieves 96% ee in α-amination of 2-acyl imidazoles, outperforming iridium analogs (92% ee at 2 mol%) .
  • Organocatalysts : Proline derivatives require precise water content to avoid reaction retardation while maintaining >99% ee .
    • Data Table :
SubstrateCatalyst (Loading)Yield (%)ee (%)ConditionsReference
2-Acyl imidazolesΛ-Rh (0.2 mol%)8896iPrOH, 20°C
CyclopentanoneSilyloxyproline4699H₂O (9 eq), RT

Q. What strategies enable multi-step syntheses or functionalization using DBAD?

  • Methodological Answer :

  • One-pot sequences : DBAD enables α-amination-allylation of aldehydes, followed by ring-closing metathesis to form 8-membered cyclic hydrazines (59–92% yield) .
  • Cycloadditions : UV irradiation (350 nm) of glycals with DBAD in cyclohexane yields [4+2] cycloadducts, which are further derivatized catalytically .
    • Key Considerations :
  • Sequential reagent addition (e.g., indium powder post-amination for allylation).
  • Light-sensitive reactions requiring controlled irradiation.

Q. How does solvent choice impact DBAD’s reactivity in sulfenamide synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF enhance reaction efficiency. For example, DBAD in DMF at 20°C achieves 93% yield in sulfenamide formation due to improved solubility and nucleophilicity .

Methodological Challenges and Contradictions

  • Catalyst Systems : Rhodium catalysts (Λ-Rh) offer higher enantioselectivity at lower loadings than organocatalysts, but the latter are cost-effective for scalable applications .
  • Reagent Optimization : While DBAD is effective in Mitsunobu reactions, its performance varies with phosphine ligands (e.g., tributylphosphine vs. triphenylphosphine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.